molecular formula C12H12ClN B8543609 [1-(3-Chloro-1-naphthalenyl)ethyl]amine

[1-(3-Chloro-1-naphthalenyl)ethyl]amine

Cat. No. B8543609
M. Wt: 205.68 g/mol
InChI Key: CCXLTISBPSYLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534893B2

Procedure details

A solution of 3-chloro-naphthalenecarbaldehyde (1.93 g) in dry THF (12 mL) was added dropwise to lithium bis(trimethylsilyl)-amide 1M solution in THF (10.1 mL) at −30° C. under a Nitrogen atmosphere. The resulting yellow mixture was stirred under a Nitrogen atmosphere from −30° C. to −5° C. for 1 h, then it was cooled down to −60° C. and methyllithium 1.6M solution in Et2O (11 mL) was added keeping the internal temperature of the reaction mixture <−55° C. The resulting dark violet reaction mixture was stirred for 40 minutes at −50° C. under a Nitrogen atmosphere, then it was carefully quenched at −50° C. with aqueous 2M HCl (30 mL) until pH=2. The reaction was concentrated in vacuo and the aqueous residue washed with 1:1 CH/Et2O (50 mL). The separated aqueous phase was then made basic (pH=14) at 0° C. with NaOH pellets. This basic aqueous phase was extracted with Et2O (3×60 mL), the collected organic layers were dried and concentrated in vacuo to give the title compound (1.12 g) as a yellow oil.
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
10.1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4](C=O)[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.C[Si]([N-:18][Si](C)(C)C)(C)C.[Li+].C[Li].CCO[CH2:29][CH3:30]>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:29]([NH2:18])[CH3:30])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:1.2|

Inputs

Step One
Name
Quantity
1.93 g
Type
reactant
Smiles
ClC=1C=C(C2=CC=CC=C2C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10.1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
Quantity
11 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The resulting yellow mixture was stirred under a Nitrogen atmosphere from −30° C. to −5° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature of the reaction mixture <−55° C
STIRRING
Type
STIRRING
Details
The resulting dark violet reaction mixture was stirred for 40 minutes at −50° C. under a Nitrogen atmosphere
Duration
40 min
CUSTOM
Type
CUSTOM
Details
it was carefully quenched at −50° C. with aqueous 2M HCl (30 mL) until pH=2
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
WASH
Type
WASH
Details
the aqueous residue washed with 1:1 CH/Et2O (50 mL)
CUSTOM
Type
CUSTOM
Details
at 0° C.
EXTRACTION
Type
EXTRACTION
Details
This basic aqueous phase was extracted with Et2O (3×60 mL)
CUSTOM
Type
CUSTOM
Details
the collected organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C2=CC=CC=C2C1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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